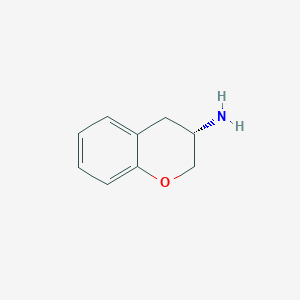

(S)-Chroman-3-amine

Description

(S)-Chroman-3-amine is a chiral amine derivative of the chroman scaffold, a bicyclic structure comprising a benzene ring fused to a dihydropyran ring. Its molecular formula is C₉H₁₁N, and its hydrochloride salt (CAS: 18518-71-3) is commonly used in pharmacological studies . The compound’s stereochemistry at the C3 position distinguishes it from its (R)-enantiomer (CAS: 211506-59-1) . Chroman-3-amine derivatives are recognized for their diverse biological activities, including 5-HT₁A receptor agonism and Rho-associated kinase (ROCK) inhibition, making them relevant in neurological and ophthalmic drug discovery .

Properties

IUPAC Name |

(3S)-3,4-dihydro-2H-chromen-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8H,5-6,10H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVWDNDQOXZHBRM-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](COC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Chroman-3-amine typically involves the following steps:

Starting Material: The synthesis begins with chroman-3-one, a commercially available compound.

Reduction: Chroman-3-one is reduced to (S)-chroman-3-ol using a chiral reducing agent such as (S)-CBS catalyst (oxazaborolidine).

Amination: The (S)-chroman-3-ol is then converted to this compound through an amination reaction. This can be achieved using reagents like ammonia or amines in the presence of a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reduction: Utilizing large-scale reduction techniques with chiral catalysts to ensure high enantiomeric purity.

Continuous Flow Amination: Employing continuous flow reactors for the amination step to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-Chroman-3-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding imines or oximes.

Reduction: Further reduction can yield secondary or tertiary amines.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amine position.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

Oxidation Products: Imines, oximes.

Reduction Products: Secondary and tertiary amines.

Substitution Products: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

(S)-Chroman-3-amine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its role in enzyme inhibition and receptor binding studies.

Medicine: Potential therapeutic agent for neurological disorders due to its activity on neurotransmitter systems.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-Chroman-3-amine involves its interaction with specific molecular targets:

Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, altering their activity.

Receptor Binding: Acts on neurotransmitter receptors, modulating their function and influencing signal transduction pathways.

Comparison with Similar Compounds

Research Findings and Implications

- ROCK Inhibition : Chroman-3-amine derivatives are promising for glaucoma due to ROCK-mediated intraocular pressure regulation, though methoxy substitutions may improve bioavailability .

- Neuroprotection : Chroman-4-amine derivatives linked to amyloid regulation highlight the scaffold’s versatility in neurodegenerative disease research .

Biological Activity

(S)-Chroman-3-amine, a chiral compound with significant biological activity, has garnered attention in various fields of research, particularly in medicinal chemistry. This article explores its biological mechanisms, pharmacological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique chroman ring system, which contributes to its distinct biological activities. The specific (S)-configuration enhances its selectivity in interactions with molecular targets, primarily enzymes and receptors involved in neurotransmission and signal transduction .

The biological activity of this compound is mediated through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit various enzymes, including butyrylcholinesterase (BuChE) and monoamine oxidase-B (MAO-B), which are crucial in neurotransmitter metabolism .

- Receptor Binding : The compound exhibits high affinity for the 5-HT1A receptor, which is implicated in neuroprotection and the prevention of oxidative stress-related neuronal death .

- Signal Modulation : By interacting with specific molecular targets, this compound modulates intracellular signaling cascades that influence neurotransmitter release and receptor activation .

Biological Activities

Research indicates that this compound possesses a range of pharmacological properties:

- Neuroprotective Effects : It has demonstrated potential in preventing neuronal death associated with neurodegenerative diseases such as Alzheimer's Disease (AD) and Parkinson's Disease (PD) through its action on the 5-HT1A receptor .

- Antioxidant Activity : The compound exhibits antioxidant properties that may mitigate oxidative stress, a key factor in neurodegeneration .

- Cytotoxicity : In vitro studies have shown that derivatives of this compound possess significant cytotoxic effects against various cancer cell lines .

Study on Enzyme Inhibition

A study evaluated the inhibitory effects of this compound on BuChE. The results indicated an IC50 value of 0.10 µM, showcasing its potent inhibition compared to standard drugs like Tacrine .

Neuroprotective Effects

In a model of neuroinflammation, this compound was tested for its ability to reduce amyloid accumulation in AD mice. The compound significantly reduced amyloid levels and improved cognitive function as assessed by behavioral tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.